2-Propyloctanoic acid, with the chemical formula CHO, is a fatty acid that has garnered attention in both synthetic and pharmaceutical chemistry. This compound is particularly noted for its potential applications in therapeutic contexts, including research into neurodegenerative diseases such as Alzheimer’s disease. The compound is classified as a medium-chain fatty acid due to its carbon chain length, which consists of eleven carbon atoms.
2-Propyloctanoic acid can be synthesized from various precursors, notably through the reduction of 2S-(2-propynyl)octanoic acid or 2S-(2-propenyl)octanoic acid using catalytic methods. It falls under the category of carboxylic acids, specifically fatty acids, and is characterized by its long hydrophobic carbon chain coupled with a carboxylic functional group.
The synthesis of 2-propyloctanoic acid typically involves catalytic reduction processes. One prominent method includes:
The molecular structure of 2-propyloctanoic acid can be depicted as follows:
This structure indicates a branched chain with a carboxylic functional group at one end.
The compound has a molecular weight of approximately 186.29 g/mol. Its physical properties include a boiling point around 300°C and a melting point that varies depending on purity but generally falls within the range of solid-state fatty acids.
2-Propyloctanoic acid is primarily involved in reduction and substitution reactions:
The mechanism of action for 2-propyloctanoic acid primarily relates to its biochemical interactions within cellular systems:
Relevant data from studies indicate that the compound maintains stability under standard laboratory conditions but should be stored away from strong oxidizing agents .
The applications of 2-propyloctanoic acid extend into several scientific fields:
Biocatalytic approaches to 2-propyloctanoic acid synthesis leverage nature's enzymatic machinery for asymmetric carbon chain elongation and functionalization. While de novo microbial production remains experimental, strategic enzymatic methodologies show significant promise. The Zr-catalyzed asymmetric carboalumination of alkenes (ZACA) combined with lipase-catalyzed kinetic resolution constitutes an innovative hybrid approach [7]. This process facilitates the iterative construction of chiral methyl-branched carbon chains with exceptional enantioselectivity (>99% ee), serving as potential precursors for medium-chain fatty acids including 2-propyloctanoic acid.
Lipases exhibit remarkable regio- and stereoselectivity for transesterification or hydrolysis of ester precursors of 2-alkyl branched fatty acids. Candida antarctica lipase B (CAL-B) demonstrates particular efficiency in discriminating between enantiomers of 2-propyloctanoic acid esters, enabling kinetic resolutions with enantiomeric ratios (E) >200 [7]. This biocatalytic discrimination provides an efficient purification pathway when coupled with conventional chemical synthesis, enhancing the overall enantiopurity of the final product.
Emerging research explores recombinant microbial factories for de novo synthesis. Engineered Escherichia coli strains expressing heterologous thioesterases and engineered fatty acid synthases (FAS) theoretically enable the biosynthesis of branched-chain fatty acids. By supplementing fermentation media with propylmalonyl-CoA analogues or engineering the substrate specificity of β-ketoacyl-ACP synthases (FabH), microbial systems could potentially produce (R)-2-propyloctanoic acid directly. However, current titers remain prohibitively low (milligram per liter scale) due to:
Biocatalytic Retrosynthesis:Glucose → Malonyl-CoA → Methylmalonyl-CoA → Propylmalonyl-CoA (engineered step) → Elongation cycles → (R)-2-Propyloctanoic acid
Overcoming these limitations requires multidisciplinary efforts in protein engineering (to create alkylmalonyl-CoA utilizing enzymes), pathway regulation (to enhance precursor flux), and strain engineering (to improve product tolerance). Directed evolution of fatty acid synthases toward branched-chain substrates represents a particularly promising avenue for future process development.
Transitioning from laboratory synthesis to cost-effective industrial manufacturing demands sophisticated process optimization strategies centered on yield maximization, catalyst efficiency, and waste reduction. Continuous flow chemistry has emerged as a transformative technology for 2-propyloctanoic acid production, particularly for the hydrogenation step. Fixed-bed reactors packed with Pt/C catalyst enable:
An optimized continuous process described in patent RU2297406C2 achieves 95% yield of (R)-2-propyloctanoic acid with consistent >99% ee, representing a significant improvement over batch methodologies [1] [2]. The implementation of in-line palladium scavengers (activated carbon beds) downstream of the hydrogenation reactor effectively removes trace catalyst residues (<1 ppm) without additional purification steps, addressing a critical quality concern for pharmaceutical intermediates [4].
Solvent selection profoundly impacts both environmental footprint and purification efficiency. Ethyl acetate, identified as optimal for hydrogenation, enables efficient recovery (>85%) through multistage distillation and solvent recycling systems. This strategy significantly reduces both raw material costs and waste disposal requirements. A comprehensive life-cycle analysis of the manufacturing process indicates that solvent recycling contributes to a 40% reduction in process-associated greenhouse gas emissions compared to single-use solvent systems.
Table 2: Industrial Process Optimization Parameters and Outcomes
Process Parameter | Laboratory Scale | Optimized Industrial Process | Improvement Factor |
---|---|---|---|
Reaction Volume (L) | 0.5 | 5000 | 10,000x |
Catalyst Loading (%) | 10 | 5 | 50% reduction |
Cycle Time (h) | 12 | 0.5 | 24x faster |
Yield (%) | 90 | 95 | 5% absolute increase |
Solvent Recovery (%) | 0 | 85 | Significant waste reduction |
Energy Consumption (kWh/kg) | 120 | 75 | 37.5% reduction |
Downstream processing innovations further enhance sustainability. Crystallization-induced asymmetric transformation (CIAT) employs chiral amines to form diastereomeric salts, simultaneously racemizing unwanted (S)-enantiomers while crystallizing the desired (R)-enantiomer complex. This dynamic resolution technique pushes overall yields beyond the theoretical 50% limit of standard resolutions, achieving approximately 80% recovery of enantiopure product from near-racemic mixtures [5]. Coupled with melt crystallization for final purification, this approach eliminates the need for resource-intensive chromatography in the final purification steps.
Modern process analytical technology (PAT) enables real-time monitoring of critical quality attributes. In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress and enantiomeric excess during continuous synthesis, allowing immediate adjustment of process parameters to maintain optimal conditions. This real-time quality assurance paradigm represents a significant advancement over traditional end-point testing, reducing batch failures and improving overall manufacturing efficiency by approximately 20% compared to conventional quality control approaches.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7